Quininic acid

Description

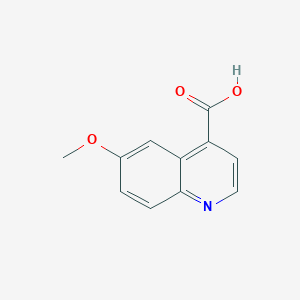

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFLUJXWKXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323339 | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-68-0 | |

| Record name | Quininic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinolinic Acid: A Comprehensive Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of quinolinic acid (QUIN or QA), a critical metabolite of the kynurenine pathway. It details its chemical structure, physicochemical properties, biological functions, and its role in neuropathology. Furthermore, this document outlines key experimental protocols for its quantification and the assessment of its neurotoxic effects, aiming to equip researchers with the foundational knowledge required for its study.

Chemical Structure and Identification

Quinolinic acid, systematically named pyridine-2,3-dicarboxylic acid , is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups at the C2 and C3 positions.[1][2] This structure is fundamental to its biological activity, including its role as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+) and its function as a neuroactive agent.[2][3]

The structural representation of quinolinic acid is as follows:

For unambiguous identification and use in computational chemistry, a comprehensive list of chemical identifiers is provided in the table below.

Table 1: Chemical Identifiers for Quinolinic Acid

| Identifier | Value | Reference(s) |

| IUPAC Name | pyridine-2,3-dicarboxylic acid | [2] |

| CAS Number | 89-00-9 | [2] |

| Molecular Formula | C₇H₅NO₄ | [2] |

| SMILES | C1=CC(=C(N=C1)C(=O)O)C(=O)O | [2] |

| InChI | InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | [2] |

| PubChem CID | 1066 | [4] |

Physicochemical Properties

The physical and chemical properties of quinolinic acid are crucial for designing experimental protocols, including solvent selection for in vitro assays and developing analytical methods for its detection. Quinolinic acid is a colorless or white to light-yellow crystalline solid.[2][5]

Table 2: Physicochemical Properties of Quinolinic Acid

| Property | Value | Reference(s) |

| Molecular Weight | 167.12 g/mol | [2] |

| Melting Point | 188-190 °C (with decomposition) | [5] |

| Water Solubility | 5.5 g/L (0.55 g/100 mL) | [5] |

| Soluble in 180 parts water | [4] | |

| Other Solubilities | Soluble in alkalies; Slightly soluble in alcohol; Almost insoluble in ether or benzene. | [4] |

| DMSO: 33.33 mg/mL (199.44 mM) | [6] | |

| pKa₁ | 2.43 (at 25 °C) | [4][5] |

| Appearance | White to light yellow-beige crystalline powder | [5] |

Biological Role and Signaling Pathways

Quinolinic acid is an endogenous metabolite with a dual role. It is a key intermediate in the de novo synthesis of NAD+, an essential coenzyme in cellular metabolism.[7] However, it is more widely studied for its potent neurotoxic effects, which are implicated in a range of neurodegenerative and psychiatric disorders.[2][8]

The Kynurenine Pathway

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[7] This pathway is a critical source of NAD+ but also produces several neuroactive compounds.[1] Under inflammatory conditions, the initial and rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are upregulated, shunting tryptophan metabolism towards this pathway.[9] Quinolinic acid is synthesized from 3-hydroxyanthranilic acid and represents a crucial branch point that leads to either NAD+ production or, in cases of overproduction, neurotoxicity.[5] In the central nervous system, quinolinic acid is primarily produced by activated microglia and infiltrating macrophages.[2]

Mechanism of Neurotoxicity: NMDA Receptor Agonism

The primary mechanism underlying quinolinic acid's neurotoxicity is its action as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[6][10] While glutamate is the endogenous ligand, quinolinic acid binds to the glutamate recognition site, triggering receptor activation.[11]

This activation leads to an excessive influx of Ca²⁺ into neurons.[1] The resulting intracellular calcium overload initiates a cascade of detrimental downstream events, including:

-

Activation of degradative enzymes: Proteases, phospholipases, and endonucleases are activated, leading to cytoskeletal damage and DNA fragmentation.

-

Mitochondrial dysfunction: Calcium overload impairs mitochondrial function, leading to energy failure and the generation of reactive oxygen species (ROS).[1]

-

Oxidative Stress: Quinolinic acid can also induce oxidative stress independently of NMDA receptor activation by forming a complex with Fe(II), which catalyzes the production of highly reactive hydroxyl radicals.[1][2]

This entire process is termed "excitotoxicity" and ultimately results in neuronal dysfunction and apoptotic cell death.[2] The hippocampus and striatum are particularly vulnerable to quinolinic acid-induced damage.[1]

Experimental Protocols

Quantification of Quinolinic Acid in Biological Samples

Accurate measurement of quinolinic acid in matrices like plasma, serum, and cerebrospinal fluid (CSF) is crucial for clinical and preclinical research. Due to its challenging detection, various sensitive methods have been developed.[12]

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for sensitivity and specificity.

-

Principle: This method separates quinolinic acid from other metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using tandem mass spectrometry.

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, CSF) on ice.

-

Perform protein precipitation by adding a volume of ice-cold acetonitrile (containing stable-isotope labeled internal standards for quinolinic acid) to the sample. A common ratio is 3:1 or 4:1 (acetonitrile:sample).[13][14]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.[13]

-

-

Chromatographic Separation:

-

Column: A biphenyl column or an amino column (e.g., Phenomenex Luna NH2) is often effective for retaining the polar quinolinic acid.[12][13]

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous ammonium acetate solution (e.g., 5 mM, pH 9.5).[13]

-

Flow Rate: Dependent on the column dimensions (e.g., 300 µL/min for UHPLC).[14]

-

Injection Volume: Typically 5-20 µL.[14]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI), usually in negative mode.

-

Detection: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.[14]

-

Quantification: Create a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of quinolinic acid standards.[13] The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Method 2: HPLC with Fluorescence Detection

This method offers high sensitivity without requiring a mass spectrometer and is based on enzymatic conversion to a fluorescent product.[15]

-

Principle: Quinolinic acid is enzymatically converted into a derivative that can be labeled with a fluorescent tag (e.g., BODIPY). The fluorescent product is then separated by HPLC and detected.[15]

-

Sample Preparation & Derivatization:

-

Prepare samples as described for LC-MS.

-

Incubate the sample with recombinant quinolinic acid phosphoribosyltransferase (rQPRT) to convert quinolinic acid to nicotinic acid mononucleotide.

-

In a subsequent step, incubate with recombinant nicotinic acid mononucleotide adenyltransferase (rNMNAT) and a fluorescently labeled ATP analog (e.g., BODIPY-ATP) to form the final fluorescent product (BODIPY-deamido-NAD).[15]

-

-

Chromatographic Separation:

-

Column: A standard reverse-phase C18 column.

-

Mobile Phase: Isocratic elution with a suitable buffer system (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile).

-

-

Detection:

-

Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., BODIPY).

-

Quantify against a calibration curve prepared with quinolinic acid standards processed through the same enzymatic and derivatization procedure.[15]

-

Assessment of Quinolinic Acid Neurotoxicity In Vitro

In vitro cell culture models are essential for dissecting the molecular mechanisms of quinolinic acid toxicity.

-

Principle: Neuronal or mixed neural cell cultures are exposed to varying concentrations of quinolinic acid, and cell viability or specific markers of cell death are measured.

-

Cell Models:

-

Primary Neuronal Cultures: (e.g., from rat hippocampus or cortex). These provide high physiological relevance but are complex to maintain.

-

Immortalized Human Neuroblastoma Cell Lines: SH-SY5Y or SK-N-SH are commonly used. They are robust but may require differentiation (e.g., with retinoic acid) to exhibit more neuron-like characteristics and sensitivity.[16][17]

-

3D Brain Spheroids (BrainSpheres): These models offer a more complex, organ-like environment with mixed cell populations (neurons and glia).[18]

-

-

Experimental Protocol (General Workflow):

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plates for viability assays). Allow cells to adhere and differentiate if necessary.

-

Treatment: Prepare fresh solutions of quinolinic acid in the appropriate cell culture medium. Concentrations can range from high micromolar to low millimolar (e.g., 100 µM - 50 mM) depending on the cell type and endpoint.[1][6]

-

Incubation: Expose cells to quinolinic acid for a defined period (e.g., 24 to 48 hours).[6]

-

Endpoint Assessment:

-

Cell Viability Assays:

-

MTT/Resazurin Assay: Measures metabolic activity. Add the reagent (e.g., resazurin) and incubate for 1-4 hours. Measure fluorescence or absorbance to determine the percentage of viable cells relative to an untreated control.[18]

-

-

Cytotoxicity Assays:

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

-

-

Apoptosis Assays:

-

Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Use fluorescent probes like Dihydroethidium (DHE) which becomes fluorescent upon oxidation by ROS. Image cells using fluorescence microscopy or measure fluorescence with a plate reader.[19]

-

-

-

Conclusion

Quinolinic acid is a multifaceted molecule of significant interest in neuroscience and drug development. Its role as a crucial intermediate in NAD+ synthesis is contrasted by its potent excitotoxic properties mediated through NMDA receptor agonism. The overproduction of quinolinic acid under neuroinflammatory conditions links it mechanistically to a variety of CNS disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately quantify this metabolite and investigate its pathological mechanisms, paving the way for the development of novel therapeutic strategies targeting the kynurenine pathway.

References

- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinolinic acid CAS#: 89-00-9 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for Quinolinic acid (HMDB0000232) [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Quinolinic acid | 89-00-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. molnar-institute.com [molnar-institute.com]

- 15. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Integrating distribution kinetics and toxicodynamics to assess repeat dose neurotoxicity in vitro using human BrainSpheres: a case study on amiodarone [frontiersin.org]

- 19. Evaluation of intracellular processes in quinolinic acid-induced brain damage by imaging reactive oxygen species generation and mitochondrial complex I activity - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and occurrence of Quininic acid in plants

An In-depth Technical Guide to the Natural Sources and Occurrence of Quinic Acid in Plants

Introduction

Quinic acid, chemically known as (1S,3R,4S,5R)-1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid, is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid found widely throughout the plant kingdom.[1] It is a colorless, crystalline solid that serves as a key metabolic intermediate in the biosynthesis of aromatic compounds.[2] Quinic acid and its derivatives, most notably the caffeoylquinic acids (such as chlorogenic acid), are of significant interest to researchers in pharmacology and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] This guide provides a comprehensive overview of the natural sources, quantitative occurrence, biosynthesis, and experimental protocols for the extraction and analysis of quinic acid from plant materials.

Natural Occurrence and Distribution

Quinic acid is a ubiquitous metabolite in plants, found in both free form and as esters.[5] Its presence is documented across a wide range of plant families and species. Notable sources include cinchona bark, where it can constitute 5-8% of the material, and coffee beans, which contain significant levels.[6] The roasting of coffee beans causes a breakdown of chlorogenic acids, which in turn nearly doubles the concentration of quinic acid, contributing to the perceived acidity and complexity of the final beverage.[7][8][9]

Other significant plant sources include:

-

Fruits: Apples, pears, peaches, plums, kiwifruit, cranberries, blueberries, and dropped citrus fruits are known to contain quinic acid.[2][10][11][12]

-

Vegetables: Carrots (leaves), asparagus, and sweet potato tops have been identified as sources.[2][13][14]

-

Herbs and Medicinal Plants: Species such as Eucalyptus globulus, stinging nettle (Urtica dioica), lemon balm (Melissa officinalis), and various species from genera like Hypericum, Artemisia, and Vitex accumulate quinic acid.[1][4][15]

Quantitative Occurrence of Quinic Acid in Plants

The concentration of quinic acid and its derivatives can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Compound(s) Measured | Concentration | Reference |

| Coffea sp. (Coffee) | Green Beans | Quinic Acid | ~13% by weight (implicated) | [1] |

| Cinchona sp. | Bark | Quinic Acid | 5-8% | [6] |

| Ipomoea batatas L. (Sweet Potato) | Leaves | 5-Caffeoylquinic Acid (5-CQA) | 10.84 ± 0.31 mg/g | [14] |

| Ipomoea batatas L. (Sweet Potato) | Leaves | 3-Caffeoylquinic Acid (3-CQA) | 6.69 ± 0.14 mg/g | [14] |

| Melissa officinalis (Lemon Balm) | - | 5-Caffeoylquinic Acid (5-CQA) | 3.81 ± 0.14 mg/g | [14] |

| Melissa officinalis (Lemon Balm) | - | 3-Caffeoylquinic Acid (3-CQA) | 1.37 ± 0.05 mg/g | [14] |

| Mentha piperita L. (Chocolate Mint) | - | Caffeoylquinic Acid Derivatives | 5.49 mg CQA/g | [14] |

| Various Microalgae | - | 5-Caffeoylquinic Acid (5-CQA) | Up to 78 µg/g DW | [16] |

| Various Cyanobacteria | - | 5-Caffeoylquinic Acid (5-CQA) | Up to 9.55 µg/g DW | [16] |

Biosynthesis of Quinic Acid

Quinic acid is a central product of the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds in plants, bacteria, archaea, and fungi.[17][18] This pathway is absent in animals, making its enzymes potential targets for herbicides and antimicrobial agents.[18]

The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[19][20] This reaction, catalyzed by DAHP synthase, forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[1] Subsequently, 3-dehydroquinate synthase catalyzes the conversion of DAHP into 3-dehydroquinate.[19] Quinic acid is then formed from 3-dehydroquinate through the action of a dehydrogenase.[1] The intermediate 3-dehydroquinate can also be converted to 3-dehydroshikimate, leading to shikimic acid and the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[19][20]

Caption: Simplified biosynthesis of Quinic Acid via the Shikimate Pathway.

Experimental Protocols

The extraction and analysis of quinic acid from plant matrices require robust and validated methodologies. The general workflow involves extraction, purification, and subsequent quantification using chromatographic techniques.

Caption: General experimental workflow for quinic acid analysis from plants.

Protocol: Isolation by Column Chromatography

This protocol is adapted from a method used to isolate quinic acid from dropped citrus fruits.[12]

-

Preparation of Plant Extract:

-

Obtain dried and powdered plant material (e.g., 1 kg of dropped citrus fruits).

-

Perform a methanolic extraction of the powdered material.

-

Evaporate the methanol to obtain a crude extract.

-

Fractionate the crude extract using solvents of increasing polarity. The ethyl acetate fraction is often enriched with quinic acid.[12]

-

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using an appropriate solvent system as the mobile phase. A common system is a gradient of ethyl acetate in n-hexane.

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with the mobile phase, collecting fractions of a defined volume (e.g., 20 mL).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions that show a pure spot corresponding to a quinic acid standard.

-

-

Purification and Confirmation:

-

Evaporate the solvent from the pooled fractions under reduced pressure to yield the isolated compound.

-

The purity and identity of the isolated quinic acid can be confirmed by measuring its melting point (typically 160-162°C) and using spectroscopic techniques such as NMR and Mass Spectrometry.[12]

-

Protocol: Quantification by UHPLC-MS/MS

This protocol is based on methods described for the analysis of quinic acid and its derivatives.[21]

-

Sample Preparation and Extraction:

-

Prepare a plant extract as described previously (e.g., aqueous or ethanolic extract).

-

For complex matrices like coffee, a purification step such as Solid Phase Extraction (SPE) may be required. A molecularly imprinted polymer (MIP) based SPE can offer high selectivity for quinic acid.[21]

-

Evaporate the purified extract and reconstitute it in a suitable solvent (e.g., methanol) for injection.

-

-

UHPLC-MS/MS Conditions:

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase column such as a C18 (e.g., Waters Acquity UPLC HSS T3, 1.8 µm).[15]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative mode is typically used for organic acids.[21]

-

-

Quantification:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

-

The specific MRM transition for quinic acid is m/z 191 > 85.[21]

-

Prepare a calibration curve using certified quinic acid standards of known concentrations.

-

Quantify the amount of quinic acid in the sample by comparing its peak area to the calibration curve.

-

Conclusion

Quinic acid is a fundamentally important and widely distributed metabolite in the plant kingdom. Its role in the shikimate pathway places it at the crossroads of primary and secondary metabolism, leading to the synthesis of aromatic amino acids and a vast array of phenolic compounds. The significant concentrations of quinic acid in common dietary sources like coffee and various fruits highlight its relevance to human health and nutrition. For researchers and drug development professionals, understanding its natural distribution, biosynthesis, and the robust analytical methods for its quantification are critical for exploring its full therapeutic potential. The protocols and data presented in this guide offer a technical foundation for further investigation into this versatile natural compound.

References

- 1. Quinic acid - Wikipedia [en.wikipedia.org]

- 2. Showing Compound (-)-Quinic acid (FDB001170) - FooDB [foodb.ca]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling [frontiersin.org]

- 6. Quinic acid: chemical formula, occurrence in nature, properties ... [antropocene.it]

- 7. flightcoffeeco.com [flightcoffeeco.com]

- 8. helenacoffee.vn [helenacoffee.vn]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. indigoinstruments.com [indigoinstruments.com]

- 11. Quinic Acid: A Key Kiwifruit Component with Antidepressant Potential – Kudos: Growing the influence of research [growkudos.com]

- 12. Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Australian Food Composition Database [afcd.foodstandards.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. Bioactivities of Quinic Acids from Vitex rotundifolia Obtained by Supercritical Fluid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology [mdpi.com]

- 17. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 18. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioone.org [bioone.org]

- 20. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Unfolding Pathway of Quininic Acid: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, chemically known as 6-methoxyquinoline-4-carboxylic acid, forms the aromatic core of the historically significant antimalarial drug, quinine. As a key structural moiety, understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at improving the production of quinine and related Cinchona alkaloids. These compounds, produced by trees of the Cinchona genus, remain vital in medicine. This technical guide provides a comprehensive overview of the current understanding of the quininic acid biosynthetic pathway, highlighting recent discoveries and areas requiring further investigation. While significant strides have been made in elucidating the early stages of this pathway, the intricate enzymatic transformations leading to the final quininic acid structure are still an active area of research.

The Biosynthetic Pathway: From Primary Metabolism to a Quinoline Core

The biosynthesis of quininic acid is not an isolated pathway but is deeply embedded within the broader synthesis of monoterpene indole alkaloids (MIAs), culminating in the formation of quinine. The pathway originates from primary metabolism, utilizing precursors from the shikimate and terpenoid pathways.

Early Stages: The Formation of a Methoxylated Precursor

Recent groundbreaking research has overturned the long-held hypothesis of late-stage methoxylation in quinine biosynthesis. It is now understood that the characteristic methoxy group of quininic acid is incorporated at the very beginning of the pathway.[1][2][3]

The initial steps involve:

-

Tryptophan Decarboxylation: The pathway commences with the amino acid L-tryptophan, a product of the shikimate pathway. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[4]

-

Hydroxylation and Methylation of Tryptamine: Tryptamine undergoes hydroxylation at the 5-position of the indole ring, a reaction catalyzed by a tryptamine-5-hydroxylase . This is immediately followed by O-methylation of the newly introduced hydroxyl group by an O-methyltransferase to produce 5-methoxytryptamine.[1][2][3] This early methoxylation is a critical discovery, as it implies the existence of parallel pathways for methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids, driven by the substrate promiscuity of downstream enzymes.[1][2][3]

-

Condensation with Secologanin: The 5-methoxytryptamine then undergoes a Pictet-Spengler condensation with the monoterpenoid secologanin. Secologanin itself is derived from the isoprenoid pathway. This crucial condensation is catalyzed by strictosidine synthase (STR) and results in the formation of 5-methoxy-strictosidine.[4][5] Strictosidine is the universal precursor for all monoterpene indole alkaloids.[5]

digraph "Early_Steps_of_Quininic_Acid_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tryptophan [label="L-Tryptophan"];

Tryptamine [label="Tryptamine"];

"5-Hydroxy-tryptamine" [label="5-Hydroxy-tryptamine"];

"5-Methoxy-tryptamine" [label="5-Methoxytryptamine"];

Secologanin [label="Secologanin"];

"5-Methoxy-strictosidine" [label="5-Methoxy-strictosidine"];

Tryptophan -> Tryptamine [label="TDC"];

Tryptamine -> "5-Hydroxy-tryptamine" [label="Tryptamine-5-hydroxylase"];

"5-Hydroxy-tryptamine" -> "5-Methoxy-tryptamine" [label="O-Methyltransferase"];

"5-Methoxy-tryptamine" -> "5-Methoxy-strictosidine" [label="STR"];

Secologanin -> "5-Methoxy-strictosidine";

}

A proposed workflow for the discovery of novel enzymes.

1. Transcriptome Analysis and Candidate Gene Selection:

-

Protocol: Perform deep RNA sequencing of Cinchona tissues known to produce high levels of quinine (e.g., bark, young leaves).

-

Identify candidate genes that are co-expressed with known MIA pathway genes (e.g., TDC, STR). Focus on enzyme families known to catalyze rearrangements and oxidations, such as cytochrome P450 monooxygenases, dioxygenases, and other oxidoreductases.

2. Heterologous Expression and In Vitro Enzyme Assays:

-

Protocol: Synthesize cDNAs of candidate genes and clone them into expression vectors for heterologous expression in systems like Nicotiana benthamiana, Saccharomyces cerevisiae, or Escherichia coli.

-

Purify the recombinant enzymes and perform in vitro assays using putative substrates (e.g., 5-methoxy-strictosidine aglycone and downstream intermediates).

-

Analyze reaction products using LC-MS and NMR to identify the enzymatic conversion.

3. In Planta Functional Genomics:

-

Protocol: Use Virus-Induced Gene Silencing (VIGS) to transiently silence the expression of candidate genes in Cinchona plantlets.

-

Perform metabolite profiling of the silenced plants using LC-MS to observe the accumulation of substrates and the depletion of products corresponding to the silenced enzyme's function.

Conclusion and Future Perspectives

The biosynthesis of quininic acid is a fascinating and complex process that is beginning to be unraveled. The recent discovery of early-stage methoxylation has significantly advanced our understanding. However, the central mystery of the indole-to-quinoline ring rearrangement remains to be solved. The identification and characterization of the enzymes catalyzing these steps will be a major breakthrough, enabling the complete elucidation of the quinine biosynthetic pathway. This knowledge will be instrumental for the metabolic engineering of microorganisms or plants to produce quinine and its derivatives in a sustainable and controlled manner, which is of great interest to the pharmaceutical industry. The application of multi-omics approaches, coupled with advanced synthetic biology tools, will undoubtedly accelerate the discovery of the missing links in this intricate biosynthetic puzzle.

References

Quinolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN), a downstream metabolite of the kynurenine pathway, is a critical molecule at the intersection of metabolism, neurobiology, and immunology. While endogenously produced, its accumulation is implicated in the pathophysiology of a wide range of neurological disorders. This technical guide provides an in-depth overview of quinolinic acid, focusing on its core properties, biochemical pathways, and the experimental methodologies used to investigate its function.

Core Properties of Quinolinic Acid

Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, is a colorless solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89-00-9 | |

| Molecular Formula | C₇H₅NO₄ | |

| Molecular Weight | 167.12 g/mol |

The Kynurenine Pathway and Quinolinic Acid Synthesis

Quinolinic acid is synthesized from the essential amino acid L-tryptophan via the kynurenine pathway. This pathway is the primary route of tryptophan degradation in mammals. The synthesis of quinolinic acid is a multi-step enzymatic process primarily occurring in microglia and macrophages within the central nervous system.

// Nodes TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; KYN [label="L-Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HK" [label="3-Hydroxykynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HAA" [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TRP -> KYN [label="IDO/TDO"]; KYN -> "3HK" [label="KMO"]; KYN -> KYNA [label="KAT"]; "3HK" -> "3HAA" [label="Kynureninase"]; "3HAA" -> QUIN [label="3-HAAO"]; QUIN -> NAD [label="QPRT"];

// Invisible nodes for layout {rank=same; TRP; KYNA;} {rank=same; KYN;} {rank=same; "3HK";} {rank=same; "3HAA";} {rank=same; QUIN;} {rank=same; NAD;} } dot

Caption: The Kynurenine Pathway leading to Quinolinic Acid synthesis.

Signaling Pathways and Mechanisms of Neurotoxicity

The primary neurotoxic effects of quinolinic acid are mediated through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. Over-activation of NMDA receptors by QUIN leads to excessive calcium influx, triggering a cascade of detrimental downstream events.

// Nodes QUIN [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="↑ Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_dys [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Neuronal Apoptosis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges QUIN -> NMDAR [label="Agonist"]; NMDAR -> Ca_influx; Ca_influx -> ROS; Ca_influx -> Mito_dys; Ca_influx -> Excitotoxicity; ROS -> Apoptosis; Mito_dys -> Apoptosis; Excitotoxicity -> Apoptosis; } dot

Caption: Signaling cascade of Quinolinic Acid-induced neurotoxicity.

Beyond NMDA receptor agonism, quinolinic acid contributes to neurodegeneration through several other mechanisms:

-

Oxidative Stress: QUIN can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.

-

Cytoskeletal Disruption: It has been shown to alter the organization of the neuronal cytoskeleton.

-

Inhibition of Glutamate Uptake: QUIN can inhibit the reuptake of glutamate by astrocytes, further potentiating excitotoxicity.

Quantitative Data

The concentration of quinolinic acid in biological fluids and tissues is a critical parameter in both physiological and pathological states. The following table summarizes reported concentrations in human samples.

| Biological Matrix | Condition | Concentration (nM) | Reference |

| Cerebrospinal Fluid (CSF) | Healthy Controls | 26 ± 9 | [1] |

| Alzheimer's Disease | 322.3 | [2] | |

| Epileptic Patients (interictal) | Significantly lower than controls | [3] | |

| Plasma | Healthy Controls | 1035 ± 214 | [1] |

| Alzheimer's Disease | 651.5 | [2] |

Experimental Protocols

Quantification of Quinolinic Acid in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of quinolinic acid in brain tissue samples.

// Nodes Sample [label="Brain Tissue Homogenate", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(e.g., d3-QUIN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(e.g., with acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Supernatant Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Liquid Chromatography\n(Reversed-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry\n(MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> LC; LC -> MS; MS -> Quant; } dot

Caption: Workflow for LC-MS/MS quantification of Quinolinic Acid.

Methodology:

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d3-quinolinic acid) is added to the homogenate to account for matrix effects and variations in sample processing.

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant containing quinolinic acid and the internal standard is collected.

-

LC Separation: The extract is injected into a liquid chromatography system equipped with a reversed-phase C18 column for chromatographic separation.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection of quinolinic acid and its internal standard.

-

Quantification: The concentration of quinolinic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Induction of Neurotoxicity in Rats by Intrastriatal Injection of Quinolinic Acid

This in vivo model is widely used to study the excitotoxic effects of quinolinic acid and to evaluate potential neuroprotective agents.

Methodology:

-

Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

-

Surgical Procedure: A small burr hole is drilled in the skull over the target brain region (e.g., striatum).

-

Injection: A microsyringe is used to slowly infuse a solution of quinolinic acid into the striatum. The contralateral side may be injected with vehicle as a control.

-

Post-operative Care: Animals are allowed to recover and are monitored for any adverse effects.

-

Assessment of Neurotoxicity: After a predetermined survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological or neurochemical analysis to assess the extent of neuronal damage.[6][7]

Conclusion

Quinolinic acid is a multifaceted molecule with significant implications for neurological health and disease. Its role as an NMDA receptor agonist and a mediator of neuroinflammation makes it a key target for research and therapeutic development. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex biology of quinolinic acid and its contribution to neuropathology. A thorough understanding of its properties and pathways is essential for developing effective strategies to mitigate its neurotoxic effects.

References

- 1. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Quinolinic acid concentrations in brain and cerebrospinal fluid of patients with intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of quinolinic acid induced excitotoxic neurodegeneration in rat striatum by quantitative magnetic resonance imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic approaches to modifying quinolinic acid striatal lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quininic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quininic acid (6-methoxyquinoline-4-carboxylic acid). Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and expected spectroscopic values based on the known chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for quininic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of quininic acid is predicted to show distinct signals for the aromatic protons of the quinoline ring system, the methoxy group, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | 8.8 - 9.0 | d | ~4.5 |

| H-3 | 7.9 - 8.1 | d | ~4.5 |

| H-5 | 8.1 - 8.3 | d | ~3.0 |

| H-7 | 7.4 - 7.6 | dd | ~9.0, 3.0 |

| H-8 | 8.0 - 8.2 | d | ~9.2 |

| 6-OCH₃ | 3.9 - 4.1 | s | - |

| 4-COOH | 12.0 - 14.0 | br s | - |

| Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.[1] |

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |

| C-2 | 148 - 152 |

| C-3 | 118 - 122 |

| C-4 | 140 - 144 |

| C-4a | 128 - 132 |

| C-5 | 104 - 108 |

| C-6 | 158 - 162 |

| C-7 | 122 - 126 |

| C-8 | 132 - 136 |

| C-8a | 145 - 149 |

| 6-OCH₃ | 55 - 58 |

| 4-COOH | 165 - 170 |

| Expected ranges are based on typical values for quinoline derivatives and aromatic carboxylic acids. |

Infrared (IR) Spectroscopy

The IR spectrum of quininic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic quinoline, and ether functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C & C=N stretch (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-O stretch (Ether & Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

| Expected ranges are based on typical values for aromatic carboxylic acids and ethers.[2][3] |

Mass Spectrometry (MS)

The mass spectrum of quininic acid (molar mass: 203.19 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and other characteristic fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 203 | [M]⁺ | Molecular Ion |

| 186 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 158 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 130 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

| Predicted fragmentation is based on common fragmentation patterns of quinoline-4-carboxylic acids. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for quininic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of quininic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid quininic acid directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of quininic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of quininic acid in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like quininic acid.

Caption: Workflow for Spectroscopic Analysis of Quininic Acid.

References

Solubility of Quininic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, systematically known as 6-methoxyquinoline-4-carboxylic acid (CAS No. 86-68-0), is a quinoline derivative with notable applications in pharmaceutical research and organic synthesis. Its solubility in various solvents is a critical parameter for its use in drug formulation, chemical reactions, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for quininic acid, alongside a detailed experimental protocol for its determination.

It is imperative to distinguish quininic acid from the similarly named but structurally distinct quinic acid (CAS No. 77-95-2), a cyclohexanecarboxylic acid. Much of the readily available quantitative solubility data is for quinic acid, and researchers should exercise caution to avoid confusion between these two compounds. This guide focuses exclusively on quininic acid.

Solubility of Quininic Acid

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pH. Currently, publicly available quantitative solubility data for quininic acid in common organic and inorganic solvents is limited. The following table summarizes the available qualitative and quantitative information.

| Solvent | Temperature (°C) | Solubility | Units | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 16.67 | mg/mL | Ultrasonic assistance may be required for complete dissolution. |

| Water | Not Specified | Slightly Soluble | - | Described as "moderately soluble" in some sources. Quantitative data is not readily available. |

| Ethanol (cold) | Not Specified | Slightly Soluble | - | - |

| Ether | Not Specified | Slightly Soluble | - | - |

| Aqueous Alkali | Not Specified | Readily Soluble | - | - |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 1.67 | mg/mL | A common vehicle for in vivo studies. |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 1.67 | mg/mL | Another common vehicle for in vivo studies. |

Experimental Protocol for Determining Quininic Acid Solubility

The following protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Quininic acid (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC (e.g., acetonitrile and water with a suitable buffer)

Experimental Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of quininic acid to a series of vials. The excess solid should be visually present to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally.

2.2. Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the HPLC method.

2.3. HPLC Analysis

-

Develop and validate an HPLC method for the quantification of quininic acid. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of calibration standards of quininic acid of known concentrations.

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Inject the diluted samples into the HPLC system.

-

Determine the concentration of quininic acid in the diluted samples by comparing their peak areas to the calibration curve.

2.4. Calculation of Solubility

Calculate the solubility of quininic acid in the solvent using the following formula:

Solubility = (Concentration from HPLC) x (Dilution Factor)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of quininic acid.

The Pharmacological Landscape of Quinolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinic acid, a downstream metabolite of the kynurenine pathway, and its derivatives represent a burgeoning field of pharmacological interest. Endogenously, quinolinic acid acts as an N-methyl-D-aspartate (NMDA) receptor agonist, and its overproduction is implicated in the pathophysiology of numerous neurodegenerative and inflammatory disorders.[1][2][3][4][5][6][7][8] This has spurred the development of a diverse range of synthetic quinoline-based compounds with therapeutic potential extending to cancer, inflammation, and cardiovascular diseases. This technical guide provides an in-depth overview of the pharmacological properties of quinolinic acid derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Introduction: The Dual Nature of Quinolinic Acid

Quinolinic acid is a pivotal intermediate in the kynurenine pathway, the primary metabolic route for tryptophan degradation.[3][8][9][10][11][12] While essential for the synthesis of nicotinamide adenine dinucleotide (NAD+), its accumulation in the central nervous system is neurotoxic.[1][13] This neurotoxicity is primarily mediated through the activation of NMDA receptors, leading to excitotoxicity, a process characterized by excessive neuronal stimulation and subsequent cell death.[1][4][7] Consequently, therapeutic strategies have largely focused on mitigating the detrimental effects of quinolinic acid, either by inhibiting its synthesis or by blocking its action at the NMDA receptor.[2][7][14]

Conversely, the quinoline scaffold, the core structure of quinolinic acid, has proven to be a versatile platform for the design of novel therapeutic agents with a broad spectrum of activities.[15][16][17] By modifying the quinoline ring with various functional groups, researchers have developed potent inhibitors of key enzymes and modulators of critical signaling pathways involved in a range of diseases.

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is a complex metabolic cascade that produces several neuroactive compounds in addition to quinolinic acid.[10][11] A critical branch point in this pathway determines the fate of kynurenine, which can be metabolized to either the neurotoxic quinolinic acid or the neuroprotective kynurenic acid.[11][12] Kynurenic acid acts as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby counteracting the excitotoxic effects of quinolinic acid.[5][18] This balance between quinolinic acid and kynurenic acid is crucial for neuronal health, and its dysregulation is a hallmark of several neurological disorders.[3][12]

Pharmacological Activities of Quinolinic Acid Derivatives

Neuroprotective Activity: NMDA Receptor Antagonism

Given the role of quinolinic acid in excitotoxicity, a primary focus of drug development has been the synthesis of quinolinic acid and kynurenic acid analogs that act as NMDA receptor antagonists. These compounds aim to reduce neuronal damage in conditions such as stroke, Huntington's disease, and Alzheimer's disease.[8][14]

Table 1: NMDA Receptor Antagonist Activity of Kynurenic Acid Derivatives

| Compound | Target Site | IC50 / Ki | Reference |

| 5,7-diBr-KYNA | Glycine Site | pKi = 7.2 | [10] |

| 5,7-diCl-KYNA | Glycine Site | IC50 = 29 nM | [10] |

| 5-I,7-Cl-KYNA | Glycine Site | IC50 = 29 nM | [10] |

| L-689,560 | Glycine Site | IC50 = 7.4 nM | [10] |

| Kynurenic Acid | NMDA Receptor | IC50 ≈ 15 µM (no glycine) | [19] |

| Kynurenic Acid | NMDA Receptor | IC50 ≈ 235 µM (+10 µM glycine) | [19] |

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties, targeting various components of the inflammatory cascade.[15] Notably, some derivatives have shown potent inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX) enzymes.[15]

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Target | IC50 | Reference |

| SCH 351591 | PDE4 | 58 nM | [9] |

| Quinoline-4-carboxylic acid | NF-κB Pathway | - | [20] |

| Quinoline-3-carboxylic acid | NF-κB Pathway | - | [20] |

Anticancer Activity

The quinoline scaffold is a prominent feature in a number of anticancer drugs.[16][17][21] Derivatives have been developed to target various aspects of cancer cell biology, including cell proliferation, angiogenesis, and apoptosis.[16][22]

Table 3: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12e | MGC-803 (Gastric) | 1.38 | [6] |

| Compound 12e | HCT-116 (Colon) | 5.34 | [6] |

| Compound 12e | MCF-7 (Breast) | 5.21 | [6] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [22] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [16] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [16] |

| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [16] |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [16] |

Other Pharmacological Activities

The versatility of the quinoline structure has led to the discovery of derivatives with other important pharmacological activities, including the inhibition of HMG-CoA reductase for cholesterol management and NADPH oxidase, an enzyme involved in oxidative stress.[23][24]

Table 4: Other Pharmacological Activities of Quinoline Derivatives

| Compound | Target | Activity | Reference |

| NK-104 (pitavastatin) | HMG-CoA Reductase | Potent Inhibition | [11][23] |

| A16 | HMG-CoA Reductase | ~3x more potent than rosuvastatin | [3] |

| A23 | HMG-CoA Reductase | ~3x more potent than rosuvastatin | [3] |

| 19d | NADPH Oxidase | Potent Inhibition | [24] |

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives often involves well-established chemical reactions. A common method is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[25] Other methods include the Doebner-von Miller reaction and the Conrad-Limpach synthesis. For example, a series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized from quinolinecarboxylic acid esters through homologation, aldol condensation with ethyl acetoacetate dianion, and reduction of the resulting 3-hydroxyketone.[11]

In Vitro Biological Evaluation

-

HMG-CoA Reductase Inhibition: The ability of compounds to inhibit HMG-CoA reductase can be evaluated using in vitro assays with rat liver microsomes.[3][11] The activity is determined by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate.

-

PDE4 Inhibition: The inhibitory activity against PDE4 can be determined using a variety of commercially available assay kits, which typically measure the hydrolysis of cAMP.

-

NADPH Oxidase Inhibition: The inhibitory activity on NADPH oxidase can be evaluated by measuring the production of superoxide or hydrogen peroxide using assays such as the Amplex Red/peroxidase assay or cytochrome c reduction assay.[13][26]

The antiproliferative activity of quinoline derivatives against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[12] These colorimetric assays measure cell viability and allow for the determination of IC50 values.

In Vivo Animal Models

-

Quinolinic Acid-Induced Neurotoxicity Model: To evaluate the neuroprotective effects of quinolinic acid derivatives, a common in vivo model involves the stereotaxic injection of quinolinic acid into the striatum or hippocampus of rats.[5] The extent of neuronal damage and the protective effects of co-administered compounds can be assessed through histological analysis and behavioral tests.

Conclusion and Future Directions

Quinolinic acid and its derivatives represent a rich and diverse area of pharmacological research. The neurotoxic properties of endogenous quinolinic acid have established the kynurenine pathway as a critical target for the development of neuroprotective therapies. Simultaneously, the quinoline scaffold has proven to be a remarkably versatile template for the design of novel drugs with anti-inflammatory, anticancer, and other therapeutic activities.

Future research in this field will likely focus on the development of more selective and potent inhibitors of kynurenine pathway enzymes to finely tune the balance between neurotoxic and neuroprotective metabolites. Furthermore, the exploration of novel quinoline derivatives with multi-target activities could lead to the development of more effective treatments for complex multifactorial diseases. The continued application of the robust experimental methodologies outlined in this guide will be essential for advancing our understanding of the pharmacological properties of quinolinic acid derivatives and for translating these findings into clinically successful therapies.

References

- 1. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and HMG CoA reductase inhibition of 4-thiophenyl quinolines as potential hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. sketchviz.com [sketchviz.com]

- 18. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and HMG-CoA reductase inhibition of 2-cyclopropyl-4-thiophenyl-quinoline mevalonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMDA receptor - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 26. files.core.ac.uk [files.core.ac.uk]

Quinolinic Acid: A Technical Guide on its Dual Role in Neuropathology and as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinolinic acid (QUIN), an endogenous metabolite of the kynurenine pathway, stands at a critical intersection of metabolism, neuroinflammation, and excitotoxicity.[1][2] While essential as a precursor for NAD+ synthesis, its accumulation under pathological conditions is implicated in a wide array of neurological and systemic diseases, including Huntington's, Alzheimer's, and HIV-associated dementia.[3][4] QUIN exerts its neurotoxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, mitochondrial dysfunction, and profound oxidative stress.[1][3] Recent evidence also unveils a novel role for QUIN as an immune modulator, capable of promoting an immunosuppressive microenvironment in cancers like glioblastoma.[5][6] Consequently, the therapeutic landscape is not focused on applying QUIN itself, but rather on strategically targeting its synthesis, antagonizing its receptors, and mitigating its downstream damaging effects. This technical guide provides an in-depth review of the mechanisms of QUIN-mediated pathology, summarizes key quantitative data, details relevant experimental protocols, and explores the burgeoning field of therapeutic strategies aimed at modulating this potent neuromodulator.

The Kynurenine Pathway: Synthesis and Regulation of Quinolinic Acid

Approximately 95% of dietary L-tryptophan is metabolized through the kynurenine pathway (KP), making it the primary catabolic route for this essential amino acid.[1][2] The first and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[7] IDO activity is notably induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), which links systemic inflammation directly to increased KP metabolism.[8][9]

Following a series of enzymatic steps, kynurenine is a critical branch-point metabolite. It can be converted by kynurenine aminotransferases (KATs), primarily in astrocytes, to produce the neuroprotective kynurenic acid (KYNA), an antagonist of NMDA receptors.[7][10] Alternatively, in microglia and infiltrating macrophages, kynurenine is processed by kynurenine-3-monooxygenase (KMO) down a path that leads to the synthesis of QUIN.[7][10] Under neuroinflammatory conditions, the pathway is often shunted towards QUIN production, creating a neurotoxic imbalance between the agonist QUIN and the antagonist KYNA.[11][12]

References

- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 3. Quinolinic Acid, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining a new role for quinolinic acid as an immune modulator in brain cancer | ISTRY [istry.org]

- 6. Quinolinate promotes macrophage-induced immune tolerance in glioblastoma through the NMDAR/PPARγ signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of immune activation on quinolinic acid and neuroactive kynurenines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MicroRNA-132 regulates quinolinic acid production in the brain during LPS-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lupus.bmj.com [lupus.bmj.com]

- 12. vjneurology.com [vjneurology.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quininic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quininic acid (6-methoxyquinoline-4-carboxylic acid), a key intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs. The primary method detailed is the Doebner reaction, a classic and effective method for the preparation of quinoline-4-carboxylic acids.

Introduction

Quininic acid is a crucial building block in medicinal chemistry. Its synthesis from readily available starting materials is a subject of significant interest. The Doebner reaction provides a convergent and efficient route to obtaining this valuable compound. This reaction involves the condensation of an aniline (in this case, p-anisidine), an aldehyde (formaldehyde), and pyruvic acid to form the desired quinoline-4-carboxylic acid scaffold.[1][2][3]

While direct carboxylation of 6-methoxyquinoline at the 4-position is challenging, the Doebner reaction allows for the construction of the quininic acid ring system in a one-pot synthesis from acyclic precursors.[1][4] This method is adaptable and has been optimized to accommodate a range of anilines, including those with electron-donating groups like the methoxy group present in our target molecule.[4]

Synthesis Pathway Overview

The synthesis of quininic acid can be efficiently achieved via the Doebner reaction. The overall transformation involves the reaction of p-anisidine, formaldehyde, and pyruvic acid in an appropriate solvent, typically ethanol, followed by heating.

Caption: Overall synthetic scheme for Quininic Acid via the Doebner Reaction.

Experimental Protocols

Protocol 1: Synthesis of Quininic Acid via Doebner Reaction

This protocol details the synthesis of 6-methoxyquinoline-4-carboxylic acid from p-anisidine, formaldehyde, and pyruvic acid.

Materials:

-

p-Anisidine

-

Pyruvic acid

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyruvic acid (1.26 g, 14.3 mmol) in ethanol (10 mL).

-

Addition of Aldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (0.77 g, 9.45 mmol). Heat the mixture at reflux for 30 minutes.

-

Addition of Aniline: Add p-anisidine (1.16 g, 9.45 mmol) to the reaction mixture.

-

Reflux: Continue to heat the reaction mixture at reflux overnight.

-

Isolation of Product: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold ethanol and then with hexane to remove any unreacted starting materials and byproducts.

-

Drying and Characterization: The purified product, quininic acid, is then dried under vacuum. The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of quininic acid and its derivatives via the Doebner reaction.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) | Reference |

| p-Anisidine | C₇H₉NO | 123.15 | 9.45 | 1.16 g | - | [5] |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 14.3 | 1.26 g | - | [5] |

| Formaldehyde (37% aq.) | CH₂O | 30.03 | 9.45 | 0.77 g | - | [5] |

| Quininic Acid (Expected) | C₁₁H₉NO₃ | 203.19 | - | - | Varies | - |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | 279.29 | - | - | 23 | [5] |

| 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid | C₁₈H₁₅NO₃ | 293.32 | - | - | 18 | [5] |

Note: Yields for the direct synthesis of quininic acid using formaldehyde in this specific protocol may vary and should be experimentally determined. The provided yields for related 2-aryl derivatives offer an approximate expectation.

Reaction Mechanism and Workflow

The Doebner reaction is proposed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the reaction with the enol form of pyruvic acid. Subsequent cyclization and oxidation lead to the final quinoline-4-carboxylic acid product.[3]